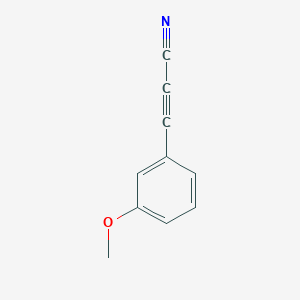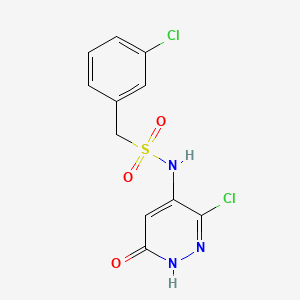
3-(3-Methoxyphenyl)propiolonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)propiolonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of propiolonitrile, where a methoxyphenyl group is attached to the third carbon of the propiolonitrile chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)propiolonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. One common method involves the use of iodine and ammonium hydroxide in dichloromethane as solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)propiolonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(3-Methoxyphenyl)propionic acid.
Reduction: 3-(3-Methoxyphenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)propiolonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials for solar thermal energy storage systems.
Wirkmechanismus
The mechanism by which 3-(3-Methoxyphenyl)propiolonitrile exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to participate in reactions that modify its functional groups, thereby altering its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)propiolonitrile
- 3-(4-Methoxyphenyl)propionitrile
- 3-(4-Methoxyphenyl)propanenitrile
Uniqueness
3-(3-Methoxyphenyl)propiolonitrile is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Eigenschaften
Molekularformel |
C10H7NO |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C10H7NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,1H3 |
InChI-Schlüssel |
XKDXVDPVWVHKLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)

![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)

![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)





![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)


![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
